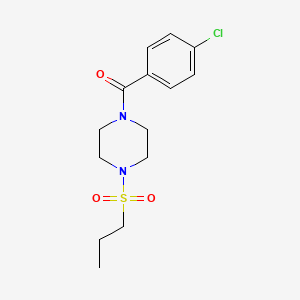![molecular formula C20H22N2O2 B5880878 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5880878.png)
3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone, also known as IMP-1088, is a small molecule inhibitor that has gained attention for its potential use in treating viral infections. This compound was discovered by scientists at the University of Dundee and has since been studied for its unique mechanism of action and potential applications in the field of virology.
Wirkmechanismus
N-myristoyltransferase (NMT) is an enzyme that plays a critical role in the replication of many different types of viruses. This enzyme is responsible for adding a myristic acid molecule to the viral protein, which is necessary for the virus to interact with host cells and replicate. 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone works by binding to the active site of NMT and preventing it from adding the myristic acid molecule to the viral protein. This inhibits the replication of the virus and prevents it from spreading throughout the body.
Biochemical and Physiological Effects:
3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have a potent antiviral effect in both in vitro and in vivo studies. This compound has been shown to significantly reduce viral replication and improve survival rates in animal models of viral infection. Additionally, 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to be well-tolerated and safe in animal studies, with no significant adverse effects observed.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone is its broad-spectrum antiviral activity, which makes it a promising candidate for the development of new antiviral drugs. Additionally, 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have a unique mechanism of action that targets a specific enzyme involved in viral replication, which may reduce the likelihood of developing drug resistance. However, one limitation of 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone is that it has only been tested in animal models and has not yet been tested in human clinical trials. Additionally, the synthesis of 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone is complex and may be difficult to scale up for large-scale production.
Zukünftige Richtungen
There are several potential future directions for the study of 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone. One area of research could be to further investigate the mechanism of action of this compound and determine how it interacts with N-myristoyltransferase. Additionally, future studies could focus on optimizing the synthesis of 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone and developing more efficient methods for large-scale production. Another potential direction for research could be to investigate the potential use of 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone in combination with other antiviral drugs to improve its efficacy. Finally, further studies are needed to determine the safety and efficacy of 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone in human clinical trials.
Synthesemethoden
The synthesis of 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone involves a multi-step process that begins with the reaction of 4-isopropyl-3-methylphenol with ethylene oxide to form 2-(4-isopropyl-3-methylphenoxy)ethanol. This intermediate is then reacted with 2-chloro-4,5-dimethoxybenzoic acid to form the final product, 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone.
Wissenschaftliche Forschungsanwendungen
3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone has been shown to have antiviral activity against a broad range of viruses, including the common cold virus (rhinovirus), poliovirus, and foot-and-mouth disease virus. This compound works by targeting a specific enzyme called N-myristoyltransferase (NMT), which is essential for the replication of many different types of viruses. By inhibiting NMT, 3-[2-(4-isopropyl-3-methylphenoxy)ethyl]-4(3H)-quinazolinone prevents the virus from replicating and spreading throughout the body.
Eigenschaften
IUPAC Name |
3-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)17-9-8-16(12-15(17)3)24-11-10-22-13-21-19-7-5-4-6-18(19)20(22)23/h4-9,12-14H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXIQCBCOUIECV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=NC3=CC=CC=C3C2=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-(3-Methyl-4-propan-2-ylphenoxy)ethyl]quinazolin-4-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({[4-(isobutyrylamino)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B5880799.png)
![2-chloro-N'-[(2,5-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880800.png)


![4-{[4-chloro-2-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5880839.png)

![2-[5-(4-chlorobenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5880849.png)
![2-(4-bromophenyl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5880850.png)

![ethyl 2-[(2-chlorobenzoyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B5880864.png)
![N-(3,4-dimethylphenyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5880869.png)
![4-({5-chloro-2-[(3-chlorobenzyl)oxy]benzylidene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5880880.png)

![3-[2-(4-morpholinyl)-2-oxoethyl]-1,3-benzothiazol-2(3H)-one](/img/structure/B5880886.png)